molecular formula C21H24O11 B12318812 [3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate

[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B12318812
M. Wt: 452.4 g/mol
InChI Key: CDLMQSSFJCERSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate is a chemical compound with the molecular formula C21H24O11. It is a derivative of glucopyranoside and is known for its applications in various fields, including biomedicine and chemical synthesis. This compound is particularly noted for its efficacy in managing ailments such as cancer and inflammation.

Preparation Methods

The synthesis of [3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate typically involves the acetylation of glucopyranoside derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve large-scale acetylation reactions under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions, using reagents like sodium methoxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules.

    Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: It shows potential in the development of pharmaceutical agents targeting cancer and inflammatory diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which [3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. In the context of cancer treatment, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the type of disease being targeted .

Comparison with Similar Compounds

Similar compounds to [3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate include:

    4-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside: This compound shares a similar glucopyranoside backbone and is also used in biomedicine.

    3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds are known for their anticancer activity and share structural similarities in terms of acetylation and aromatic substitution. The uniqueness of this compound lies in its specific acetylation pattern and its efficacy in targeting specific molecular pathways in disease treatment.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMQSSFJCERSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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